REACTION_SMILES
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[CH3:22][C:23]#[N:24].[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[c:8]1([S:18](=[O:19])(=[O:20])[Cl:21])[cH:9][cH:10][cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12>>[NH:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH2:7])[S:18]([c:8]1[cH:9][cH:10][cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12)(=[O:19])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccc2ccccc12
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Name
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Type
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product
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Smiles
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NCCCCCNS(=O)(=O)c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |